(Z)-3-(thiophen-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one
Description
This compound is a heterocyclic enone derivative featuring a thiophene moiety, a 1,2,4-oxadiazole ring, and a piperidine scaffold. The oxadiazole ring, known for its electron-deficient nature, may enhance binding affinity to enzymes or receptors, while the thiophene group contributes to π-π stacking interactions. The piperidine moiety adds conformational flexibility and solubility, making the compound a candidate for pharmacological studies.
Properties
IUPAC Name |
(Z)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-6-2-3-9-19(16)22-23-20(27-24-22)14-17-7-4-12-25(15-17)21(26)11-10-18-8-5-13-28-18/h2-3,5-6,8-11,13,17H,4,7,12,14-15H2,1H3/b11-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAQEIBZAHFVSS-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)/C=C\C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(thiophen-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and oxadiazole intermediates, followed by their coupling with the piperidine derivative. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental regulations are met, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(thiophen-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(thiophen-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be studied for its therapeutic potential. Researchers may explore its efficacy and safety in treating various diseases, leveraging its unique chemical properties to design effective treatments.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its applications could extend to fields like electronics, photonics, and materials science.
Mechanism of Action
The mechanism of action of (Z)-3-(thiophen-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound shares structural similarities with several heterocyclic derivatives reported in recent studies. Below is a comparative analysis based on available evidence:
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Oxadiazole vs. Thiazolidinone: The target compound’s 1,2,4-oxadiazole ring (electron-deficient) contrasts with thiazolidinone or thioxothiazolidinone moieties in analogues, which are more polar and may engage in hydrogen bonding .
- Thiophene vs.
- Piperidine Substitution : The piperidine group in the target compound and enhances solubility, whereas phenethyl or allyl substituents in prioritize lipophilicity.
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from analogues:
- Bioactivity: Pyrazole- and thiazolidinone-containing compounds (e.g., ) are often explored for anti-inflammatory or kinase inhibitory activity due to their heterocyclic diversity. The target compound’s oxadiazole-thiophene framework may target similar pathways but with modified potency.
- Solubility and LogP : The piperidine moiety likely improves aqueous solubility compared to phenethyl or allyl groups in , as evidenced by the higher polarity of piperidine-containing analogues .
Biological Activity
(Z)-3-(thiophen-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one, with CAS number 1706470-39-4, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and antiparasitic activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 393.5 g/mol. The structure features a thiophene ring and an oxadiazole moiety, both known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O2S |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 1706470-39-4 |
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole ring have been reported to exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have demonstrated antibacterial and antifungal activities. In studies involving various bacterial strains, oxadiazole derivatives showed IC50 values comparable to established antibiotics .
Anticancer Activity
Research has highlighted the anticancer potential of oxadiazole derivatives. A study indicated that certain oxadiazole compounds exhibit moderate activity against a panel of cancer cell lines with IC50 values around 92.4 µM . The mechanism of action involves the inhibition of critical enzymes involved in DNA synthesis and cell proliferation.
Antiparasitic Activity
The antiparasitic effects of similar oxadiazole derivatives have also been documented. Notably, some derivatives have shown potent activity against Plasmodium falciparum, which is responsible for malaria. For example, certain compounds were found to be significantly more effective than traditional treatments like chloroquine .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that some derivatives had an IC50 < 50 µM, indicating strong antibacterial properties.
- Cancer Cell Line Testing : In vitro studies using human cancer cell lines demonstrated that specific modifications to the oxadiazole ring enhanced cytotoxicity. For example, a derivative exhibited an IC50 value of 15 µM against breast cancer cells .
- Antimalarial Studies : A comparative analysis showed that certain oxadiazole derivatives had IC50 values against Plasmodium falciparum significantly lower than those of standard antimalarial drugs, suggesting a new avenue for drug development .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in metabolic pathways critical for pathogen survival and proliferation:
- Dihydrofolate Reductase (DHFR) : Inhibition leads to impaired nucleotide synthesis.
- Pteridine Reductase (PTR1) : Disruption affects protozoan cell function.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (Z)-3-(thiophen-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one, and what strategies can be employed to overcome them?
- Challenges : Multi-step synthesis involving heterocyclic couplings (e.g., oxadiazole formation), stereochemical control for the (Z)-configured enone, and purification of intermediates.
- Strategies :
- Use temperature-controlled reactions (e.g., reflux for oxadiazole cyclization) and catalysts like KOH for base-mediated steps .
- Employ chiral resolution techniques or stereoselective reagents to ensure (Z)-configuration .
- Purify via column chromatography or recrystallization to isolate high-purity intermediates .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- NMR Spectroscopy : Assign proton environments (e.g., thiophene protons at ~6.8–7.5 ppm, enone protons at ~6.2–6.5 ppm) and verify stereochemistry via coupling constants .
- HPLC : Monitor reaction progress and quantify purity (>95% recommended for pharmacological studies) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C=N in oxadiazole at ~1600 cm⁻¹) .
Q. How can researchers identify and characterize common impurities in this compound?
- Impurity Sources : Unreacted intermediates (e.g., thiophene derivatives), stereoisomers, or oxidation byproducts.
- Methods :
- LC-MS : Detect low-abundance impurities and assign molecular weights .
- TLC with UV Visualization : Track side products during synthesis .
Advanced Research Questions
Q. What methodologies are recommended for optimizing reaction conditions to enhance yield and purity?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, ethanol as a solvent improves oxadiazole cyclization yields compared to DMF .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yields >80% .
Q. How can density functional theory (DFT) calculations predict molecular properties and validate experimental data?
- Application :
- Optimize geometry using B3LYP/6-311G(d,p) to calculate bond angles, vibrational frequencies, and NMR chemical shifts. Compare computed vs. experimental IR peaks (e.g., C=O stretch) to confirm assignments .
- Perform conformational analysis by rotating the piperidine-methyloxadiazole torsion angle (±180°) to identify stable conformers .
Q. What experimental frameworks are suitable for evaluating biological activity?
- In Vitro Assays :
- Anticancer : MTT assay against cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial : Disk diffusion against Gram-positive/negative bacteria .
- Target-Specific Studies : Molecular docking to identify binding interactions with enzymes like COX-2 or EGFR .
Q. How should researchers address discrepancies between computational predictions and experimental data?
- Validation Steps :
- Re-examine computational parameters (e.g., solvent model, basis set) and cross-check with alternative methods (e.g., MP2 for electron correlation) .
- Verify sample purity via HPLC and exclude solvent artifacts in NMR .
Q. What mechanistic studies are essential to understanding its reactivity under varying conditions?
- Oxidation/Reduction Pathways : Use H₂O₂ to oxidize the thioxo group or Pd/C hydrogenation to reduce the enone .
- pH-Dependent Stability : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) to assess hydrolytic stability of the oxadiazole ring .
Q. How can structure-activity relationship (SAR) studies be designed using analogs?
- Approach :
- Synthesize derivatives with modified substituents (e.g., fluorinated o-tolyl, alternate heterocycles) and compare bioactivity .
- Use QSAR models to correlate electronic parameters (e.g., Hammett constants) with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
